

Application Notes and Protocols: Hexamethyl Tungsten in Catalysis

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Compound of Interest

Compound Name: Hexamethyl tungsten

Cat. No.: B1219911

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Introduction

Hexamethyl tungsten, $W(CH_3)_6$, is a highly volatile and reactive organometallic compound.[1] While its direct application in catalysis is limited due to its instability, it serves as a valuable precursor for the synthesis of highly active cationic tungsten catalysts. This document provides detailed application notes and protocols for the use of **hexamethyl tungsten** as a precatalyst in olefin metathesis reactions, a powerful tool in organic synthesis and polymer chemistry.[2][3]

The primary application highlighted is the generation of a cationic tungsten(VI) penta-methyl complex, $[W(CH_3)_5]^+$, which effectively catalyzes the self-metathesis of terminal olefins and the ring-opening metathesis polymerization (ROMP) of cyclic olefins.[2] This methodology offers a pathway to valuable chemical transformations relevant to materials science and the synthesis of complex organic molecules.

Catalytic Applications

The primary catalytic application of **hexamethyl tungsten** involves its conversion to the cationic complex $[W(CH_3)_5]^+[CH_3B(C_6F_5)_3]^-$. This species is catalytically active in two main types of olefin metathesis reactions:

- **Self-Metathesis of Terminal Olefins:** This reaction involves the conversion of a terminal olefin into a symmetrical internal olefin and ethylene. An example is the self-metathesis of 1-octene

to produce 7-tetradecene.[2]

- Ring-Opening Metathesis Polymerization (ROMP): This process uses a cyclic olefin as a monomer to produce a polymer with the double bonds retained in the backbone. The polymerization of cyclooctene to form polyoctenamer is a key example.[2]

Data Presentation

The following table summarizes the quantitative data for the catalytic reactions using the $[W(CH_3)_5]+[CH_3B(C_6F_5)_3]^-$ catalyst, derived from **hexamethyl tungsten**.

Reaction Type	Substrate	Catalyst Loading (mol%)	Temperature (°C)	Reaction Time (h)	Conversion (%)	Yield (%)	Notes
Self-Metathesis	1-Octene	5	25	24	60	55	7-tetradecene as the main product.
ROMP	Cyclooctene	1	-40 to 25	1	>95	>95	Rapid polymerization observed.

Experimental Protocols

Protocol 1: Synthesis of the Cationic Tungsten Catalyst $[W(CH_3)_5]+[CH_3B(C_6F_5)_3]^-$

This protocol describes the in-situ generation of the active cationic tungsten catalyst from **hexamethyl tungsten**.

Materials:

- **Hexamethyl tungsten** ($W(CH_3)_6$)

- Tris(pentafluorophenyl)borane ($B(C_6F_5)_3$)
- Dichloromethane (CH_2Cl_2), anhydrous
- Schlenk flask or similar inert atmosphere glassware
- Magnetic stirrer and stir bar
- Low-temperature bath (e.g., cryocooler or dry ice/acetone)

Procedure:

- Under an inert atmosphere (e.g., argon or nitrogen), add a solution of **hexamethyl tungsten** in dichloromethane to a pre-cooled ($-20\text{ }^{\circ}\text{C}$) Schlenk flask equipped with a magnetic stir bar.
- In a separate flask, prepare a solution of an equimolar amount of tris(pentafluorophenyl)borane in dichloromethane.
- Slowly add the $B(C_6F_5)_3$ solution to the stirred solution of **hexamethyl tungsten** at $-20\text{ }^{\circ}\text{C}$.
- Allow the reaction mixture to stir at $-20\text{ }^{\circ}\text{C}$ for 30 minutes. The formation of the cationic complex is typically quantitative.^[4]
- The resulting solution of $[W(CH_3)_5]+[CH_3B(C_6F_5)_3]^-$ in dichloromethane is used directly in the subsequent catalytic reactions.

Protocol 2: Self-Metathesis of 1-Octene

This protocol details the use of the in-situ generated cationic tungsten catalyst for the self-metathesis of 1-octene.

Materials:

- Solution of $[W(CH_3)_5]+[CH_3B(C_6F_5)_3]^-$ in dichloromethane (from Protocol 1)
- 1-Octene, freshly distilled and degassed
- Anhydrous dichloromethane

- Reaction vessel (e.g., Schlenk tube)
- Magnetic stirrer and stir bar
- Gas chromatograph (GC) for analysis

Procedure:

- To the freshly prepared catalyst solution from Protocol 1 (typically 5 mol% relative to the substrate), add the desired amount of 1-octene at room temperature under an inert atmosphere.
- Stir the reaction mixture at 25 °C.
- Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) to determine the conversion of 1-octene and the formation of 7-tetradecene.
- After 24 hours, quench the reaction by exposing the mixture to air.
- The product can be isolated by removing the solvent under reduced pressure and purifying the residue by column chromatography on silica gel.

Protocol 3: Ring-Opening Metathesis Polymerization (ROMP) of Cyclooctene

This protocol describes the rapid polymerization of cyclooctene using the cationic tungsten catalyst.

Materials:

- Solution of $[W(CH_3)_5][CH_3B(C_6F_5)_3]$ in dichloromethane (from Protocol 1)
- Cyclooctene, freshly distilled and degassed
- Anhydrous dichloromethane
- Reaction vessel (e.g., Schlenk tube)

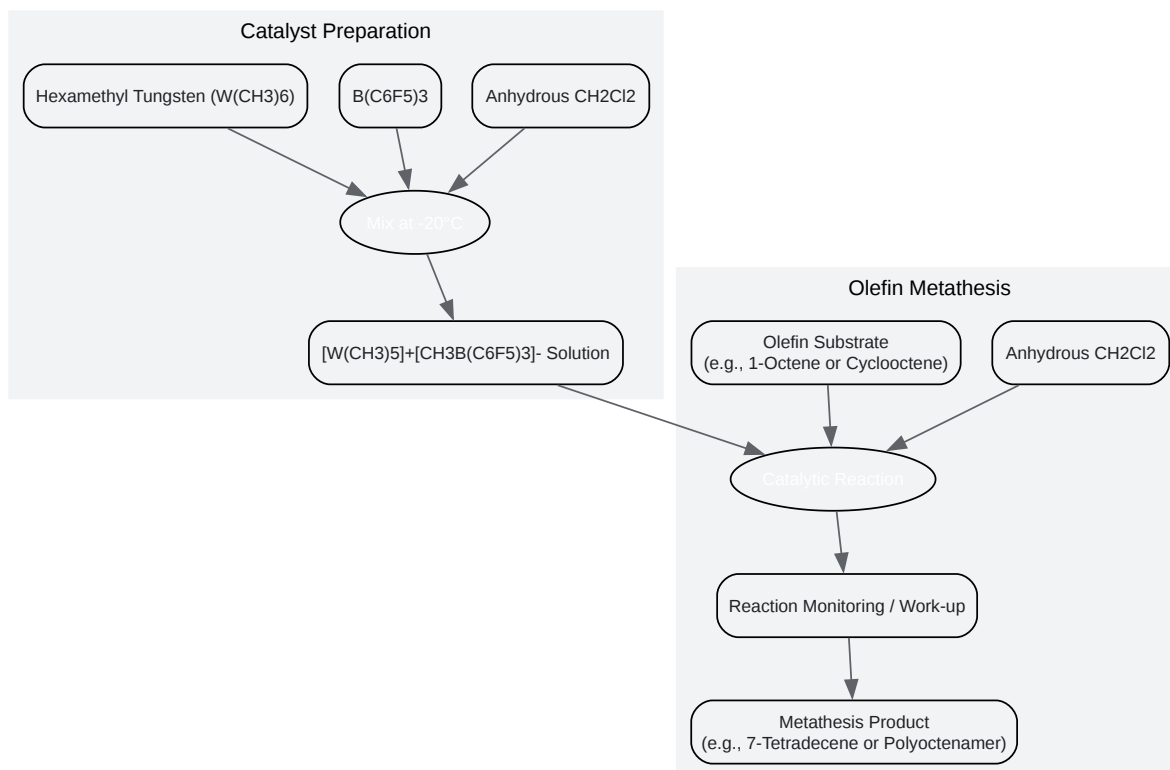
- Magnetic stirrer and stir bar
- Methanol for precipitation
- Filtration apparatus

Procedure:

- In a reaction vessel under an inert atmosphere, prepare a solution of cyclooctene in dichloromethane.
- Cool the monomer solution to the desired temperature (e.g., -40 °C or 25 °C).
- Add the solution of the cationic tungsten catalyst (typically 1 mol% relative to the monomer) to the stirred monomer solution.
- Observe the reaction mixture. Polymerization is often rapid, indicated by a significant increase in viscosity.^[4]
- After 1 hour, terminate the polymerization by adding methanol to the reaction mixture. This will precipitate the polyoctenamer.
- Collect the polymer by filtration, wash it with methanol, and dry it under vacuum to a constant weight.
- The resulting polymer can be characterized by techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity analysis, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

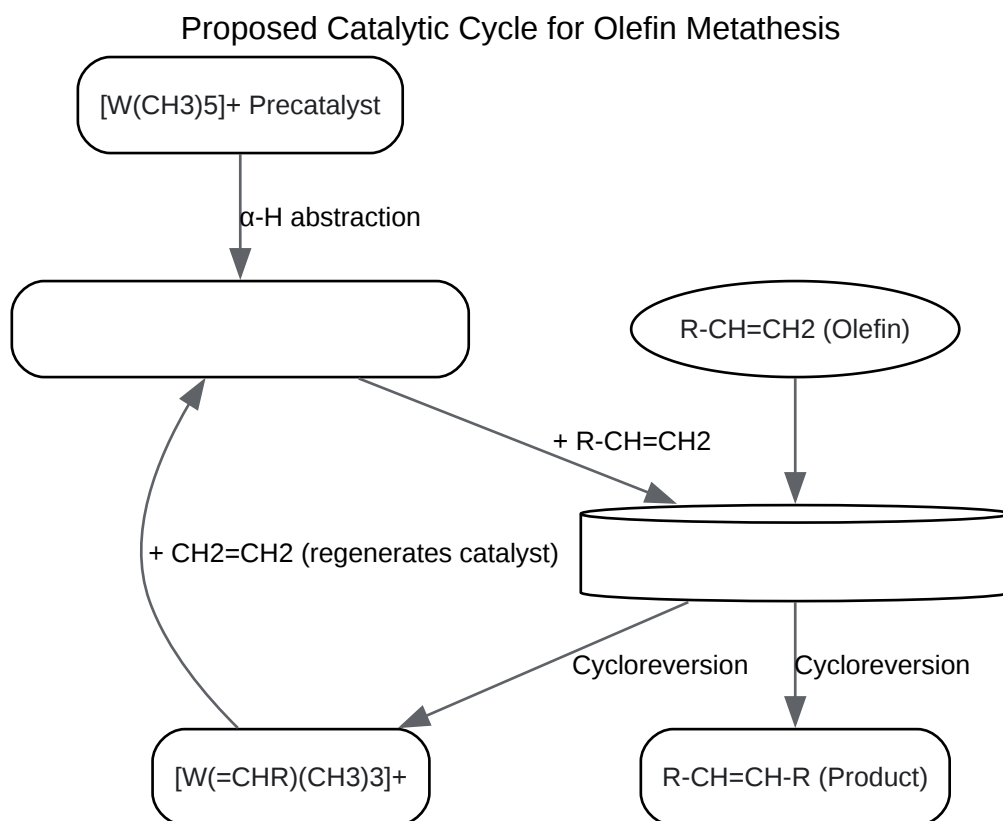
Visualizations

Experimental Workflow for Catalysis



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Caption: Workflow for catalyst preparation and olefin metathesis.



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